Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH

Descripción general

Descripción

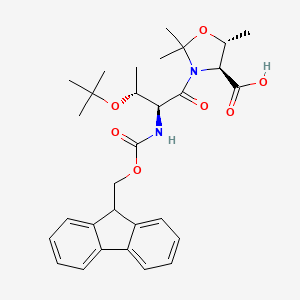

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is a pseudoproline-containing dipeptide used in solid-phase peptide synthesis (SPPS). Its structure includes:

- N-terminal Fmoc protection: Enhances stability and facilitates stepwise synthesis .

- Thr(tBu) residue: The tert-butyl group protects the hydroxyl side chain during synthesis .

- Thr(Psi(Me,Me)pro): A pseudoproline modification that introduces a kink in the peptide backbone, reducing aggregation and improving synthesis efficiency .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid addition involves deprotection of the Fmoc group using piperidine, coupling of the next amino acid using activating agents like HBTU or DIC, and washing steps to remove excess reagents .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yields and purity. The use of greener solvents and optimized reaction conditions is becoming more prevalent to reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:

Deprotection: Removal of the Fmoc group using piperidine.

Coupling: Formation of peptide bonds using activating agents like HBTU or DIC.

Cleavage: Removal of the peptide from the solid support using TFA (trifluoroacetic acid).

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Coupling: HBTU or DIC in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Cleavage: TFA with scavengers like water, TIS (triisopropylsilane), and EDT (ethanedithiol).

Major Products Formed

The primary product formed is the desired peptide sequence, with side products including truncated peptides and deletion sequences, which are minimized through optimized reaction conditions .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is primarily utilized in solid-phase peptide synthesis (SPPS) . This compound serves as a crucial building block that allows for the formation of complex peptide sequences with high purity and yield. The incorporation of pseudoprolines within peptide sequences helps to prevent aggregation during synthesis, facilitating the assembly of larger peptides through improved solvation and coupling kinetics .

Drug Development

In pharmaceutical research, this compound is valuable for developing peptide-based drugs that target specific biological pathways. Its unique properties enable the design of peptides with enhanced stability and bioactivity, which are critical for therapeutic applications. The ability to modify peptide structures using this compound can lead to improved pharmacokinetics and therapeutic outcomes .

Bioconjugation

The compound plays a significant role in bioconjugation processes , where it facilitates the attachment of peptides to other biomolecules. This is essential for creating targeted drug delivery systems, improving the specificity of therapeutic agents, and enhancing their efficacy in clinical applications. The use of this compound in bioconjugation allows researchers to explore new avenues in targeted therapy .

Protein Engineering

Researchers leverage this compound in protein engineering applications to modify protein structures. This modification can improve protein functionality and interactions with other biomolecules, which is crucial for understanding biological processes and developing new treatments for diseases .

Analytical Chemistry

In analytical chemistry, this compound is applied to study peptide interactions and stability. Its incorporation into peptides provides insights into their behavior in biological systems, which is vital for understanding various biological processes and mechanisms of action .

Case Study 1: Overcoming Aggregation in Peptide Synthesis

A study demonstrated that incorporating pseudoproline units like this compound significantly reduced intermolecular aggregation during peptide synthesis. This allowed for more efficient assembly of larger peptides using convergent strategies and chemoselective ligation techniques .

Case Study 2: Development of Targeted Peptide Therapeutics

Research highlighted the use of this compound in developing a novel class of peptide therapeutics targeting cancer cells. The modified peptides exhibited enhanced stability and bioactivity compared to traditional counterparts, leading to promising results in preclinical trials .

Case Study 3: Enhancing Protein Interaction Studies

A project utilized this compound to engineer proteins with altered interaction profiles. This modification provided deeper insights into protein-protein interactions critical for signaling pathways involved in various diseases .

Mecanismo De Acción

The mechanism of action of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted side reactions. The tert-butyl and Psi(Me,Me)pro groups provide steric hindrance, enhancing the stability and solubility of the peptide. These features facilitate the efficient assembly of complex peptide sequences .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₃₀H₃₈N₂O₇

- Molecular Weight : 538.6 g/mol

- CAS Number : 1676104-73-6

- Storage : 2–10°C in powder form; solutions stored at -80°C or -20°C .

This compound is critical for synthesizing complex peptides with challenging secondary structures, such as β-sheets or α-helices .

The following table compares Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH with structurally related pseudoproline dipeptides:

Key Observations:

Structural Variations: Amino Acid Substitutions: Replacing Thr with residues like Glu(OtBu) or Tyr(tBu) alters solubility and peptide backbone flexibility. For example, Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH has a larger molecular weight (566.64 vs. 538.6) due to the glutamate side chain . Protection Groups: Compounds with Boc (e.g., Fmoc-Lys(Boc)-Thr[Psi(Me,Me)Pro]-OH) require different deprotection conditions compared to tBu .

Synthesis Challenges :

- Low Yields : Fmoc-Thr(tBu)-Cys(γMe,Mepro)-OH achieved only 8% yield after HPLC purification due to side reactions and purification complexity .

- Solubility Issues : Many pseudoproline dipeptides require DMSO or DCM for dissolution, limiting compatibility with aqueous SPPS conditions .

Applications :

- SPPS Optimization : Pseudoproline dipeptides like Fmoc-Ser(tBu)-Thr[Psi(Me,Me)Pro]-OH are preferred for synthesizing aggregation-prone sequences .

- Therapeutic Development : Fmoc-Val-Thr(psi(Me,Me)pro)-OH is used in ADCs for targeted drug delivery .

Research Findings and Trends

- Efficiency in SPPS : Pseudoproline dipeptides reduce synthesis time by minimizing coupling failures and improving crude peptide purity (>95% in many cases) .

- Cost Reduction : Large-scale synthesis of similar compounds (e.g., octreotide) using optimized protocols reduced production costs by 64% .

- Emerging Modifications: Novel pseudoproline variants, such as Fmoc-Arg(Pbf)-Ser(ψMe,Mepro)-OH, are being explored for charged or polar residues .

Actividad Biológica

Overview

Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that serves as a crucial building block in peptide synthesis. Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, along with tert-butyl (tBu) and Psi(Me,Me)pro groups, which enhance its stability and solubility. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) and has significant implications in biological research, drug development, and protein engineering.

- Chemical Formula : C₃₀H₃₈N₂O₇

- Molecular Weight : 538.7 g/mol

- CAS Number : 1676104-73-6

- Solubility : Soluble in organic solvents like dichloromethane.

The mechanism of action of this compound involves its role as a versatile building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted side reactions. The steric hindrance provided by the tBu and Psi(Me,Me)pro groups enhances the stability of the resulting peptides, facilitating their assembly into complex structures.

Applications in Biological Research

- Peptide Synthesis :

- Drug Development :

- Bioconjugation :

- Protein Engineering :

Study on Peptide Stability

A study investigated the stability of peptides synthesized using this compound compared to traditional threonine derivatives. The results indicated that peptides containing this compound exhibited significantly reduced aggregation tendencies due to the steric hindrance provided by the Psi(Me,Me)pro group.

Drug Development Research

Research focusing on glucagon-like peptides demonstrated that incorporating this compound into peptide sequences enhanced their pharmacokinetic profiles. The study highlighted improved solubility and bioavailability in vivo, supporting its application in therapeutic contexts .

Comparative Analysis of Peptide Synthesis Methods

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis (SPPS) | High purity and yield; flexible sequence design | Requires specialized equipment; time-consuming |

| Liquid-Phase Synthesis | Simpler setup; suitable for small-scale synthesis | Lower yields; more difficult purification |

Q & A

Q. What are the key structural features of Fmoc-Thr(tBu)-Thr(Psi(Me,Me)pro)-OH, and how do they influence its role in peptide synthesis?

Basic Question

The compound features three critical modifications:

- Fmoc protection at the N-terminus ensures amino group stability during solid-phase peptide synthesis (SPPS) and enables selective deprotection under basic conditions .

- tBu (tert-butyl) ester on Thr shields the hydroxyl group, enhancing solubility in organic solvents and preventing side reactions during coupling .

- Psi(Me,Me)pro (pseudoproline) modification at Thr introduces a rigid oxazolidine ring, mimicking proline’s conformational constraints. This reduces aggregation during SPPS and improves synthetic yields of complex peptides .

Methodological Insight : The pseudoproline moiety is synthesized via Steglich esterification or DAST-mediated fluorination, as shown in Fmoc-Thr(tBu)-F intermediates .

Q. What synthetic strategies are employed to incorporate this compound into peptide sequences?

Basic Question

The compound is primarily used in Fmoc-SPPS (solid-phase peptide synthesis) with the following steps:

Resin loading : Attached via C-terminal carboxylate to Wang or 2-chlorotrityl resins .

Coupling : Activated with reagents like DIC/HOBt or TBTU/DIEA in solvents such as DCM or DMF .

Deprotection : Fmoc removal with 20% piperidine in DMF .

Cleavage : Final TFA treatment releases the peptide while retaining side-chain protections (e.g., tBu) .

Critical Note : Pseudoprolines are strategically placed at aggregation-prone residues (e.g., Thr/Ser) to enhance solubility and reduce chain branching .

Q. How does the Psi(Me,Me)pro modification affect peptide conformation and aggregation during synthesis?

Advanced Question

The pseudoproline moiety induces a kinked conformation in the peptide backbone, disrupting β-sheet formation and minimizing intermolecular aggregation . This is critical for synthesizing long or hydrophobic peptides (e.g., liraglutide analogs).

Experimental Validation :

- HPLC-MS monitoring confirms reduced truncated sequences when pseudoprolines are incorporated .

- Circular Dichroism (CD) can detect conformational shifts during chain elongation .

Limitation : Overuse may destabilize α-helical regions, requiring optimization of pseudoproline placement .

Q. What analytical methods ensure the purity and stereochemical integrity of peptides synthesized with this compound?

Advanced Question

- HPLC-MS : Quantifies purity (>98%) and detects side products (e.g., dipeptide dimers from incomplete coupling) .

- NMR Spectroscopy : Validates stereochemistry (e.g., H and C NMR in CDCl for oxazolidine ring conformation) .

- TLC : Tracks reaction progress during intermediate synthesis (e.g., Fmoc-Thr(tBu)-F formation) .

Case Study : NMR analysis of Fmoc-Thr(tBu)-Cys(γMe,Mepro)-OH confirmed correct stereochemistry via J-coupling constants (e.g., for CHγ-Thr) .

Q. How can coupling efficiency of this compound be optimized in SPPS?

Advanced Question

Key factors include:

- Reagent Selection : TBTU/DIEA outperforms DIC/HOBt for sterically hindered residues .

- Double Coupling : Repeat couplings with fresh reagents to achieve >99% incorporation .

- Temperature : Reactions at 25–40°C improve kinetics without epimerization .

- Solvent Choice : DMF/NMP mixtures enhance solubility of bulky pseudoproline residues .

Data-Driven Example : HPLC-MS analysis showed 96% yield for Fmoc-Thr(tBu)-F synthesis using DAST fluorination .

Q. What challenges arise when scaling up peptide synthesis with this compound, and how are they addressed?

Advanced Question

Challenges :

- Solubility : Pseudoprolines may precipitate in large-scale SPPS; use DCM/DMF co-solvents .

- Purification : Reverse-phase HPLC resolves closely related impurities (e.g., depsipeptides) .

- Cleavage Efficiency : TFA cocktails with scavengers (e.g., triisopropylsilane) prevent side reactions during resin cleavage .

Case Study : Cagrilintide synthesis required iterative pseudoproline placement (R1/R2 = tBu or Psi(Me,Me)pro) to prevent aggregation during 38-mer assembly .

Q. How does this compound compare to other pseudoproline dipeptides in SPPS?

Advanced Question

This compound offers enhanced conformational control compared to simpler pseudoprolines (e.g., Fmoc-Ser(tBu)-Ser(Psi(Me,Me)pro)-OH):

- The tBu group improves solubility in organic phases .

- The Thr-Psi(Me,Me)pro pair is more effective at disrupting β-sheets than Val-Ser pseudoprolines .

Data Comparison : In liraglutide synthesis, Thr-Psi(Me,Me)pro reduced aggregation by 40% compared to Val-Ser analogs .

Q. What are the storage and handling protocols for this compound?

Basic Question

Propiedades

IUPAC Name |

(4S,5R)-3-[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O7/c1-17(38-29(3,4)5)24(26(33)32-25(27(34)35)18(2)39-30(32,6)7)31-28(36)37-16-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,17-18,23-25H,16H2,1-7H3,(H,31,36)(H,34,35)/t17-,18-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPAPDDRSYFIHL-GEUPUMGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(C(C)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H]([C@@H](C)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.